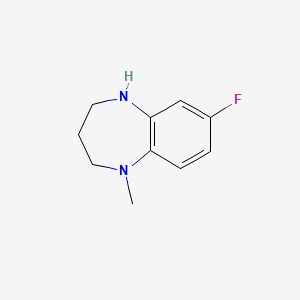

7-fluoro-1-metil-2,3,4,5-tetrahidro-1H-1,5-benzodiazepina

Descripción general

Descripción

“7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a chemical compound with the molecular formula C10H13FN2 . It has an average mass of 180.222 Da and a monoisotopic mass of 180.106277 Da .

Molecular Structure Analysis

The molecular structure of “7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” consists of a benzene ring fused with a diazepine ring . The molecule contains a total of 27 bonds, including 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Physical and Chemical Properties Analysis

The physical and chemical properties of “7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” include a molecular weight of 180.22 and a molecular formula of C10H13FN2 .Aplicaciones Científicas De Investigación

Tratamiento del Cáncer

La estructura de la 7-fluoro-1-metil-2,3,4,5-tetrahidro-1H-1,5-benzodiazepina es similar a la de ciertos derivados del indol que se han estudiado por sus propiedades anticancerígenas. Estos compuestos han demostrado ser prometedores en el tratamiento de varias células cancerosas al interferir con la biología celular e inhibir la proliferación de células cancerosas .

Infecciones Microbianas

Los derivados del indol, que comparten una semejanza estructural con la this compound, se han explorado por su potencial para tratar infecciones microbianas. Su papel en la lucha contra los microbios es un área de creciente interés, dadas sus propiedades biológicamente vitales .

Acoplamiento y Dinámica Molecular

El potencial del compuesto en estudios de acoplamiento y dinámica molecular es significativo. Se puede utilizar para simular la interacción con objetivos biológicos, lo cual es crucial en el diseño de nuevos fármacos con mayor eficacia y menores efectos secundarios .

Inhibición Enzimática

Compuestos similares se han evaluado como inhibidores de enzimas como la reductasa de aldosa (ALR2) y la reductasa de aldehído (ALR1), que están involucradas en complicaciones diabéticas. Por lo tanto, la this compound podría ser un candidato para el desarrollo de inhibidores enzimáticos .

Desarrollo de Farmacóforos

La introducción de diferentes grupos funcionales en la estructura central de benzodiazepina, similar a la this compound, puede conducir al desarrollo de nuevos farmacóforos. Estos farmacóforos se pueden utilizar para mejorar la actividad biológica de los fármacos, particularmente en aplicaciones antitumorales .

Mecanismo De Acción

Target of Action

It is known that benzodiazepines generally interact with the gamma-aminobutyric acid (gaba) receptors in the central nervous system .

Mode of Action

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties . .

Biochemical Pathways

Benzodiazepines are known to modulate the inhibitory neurotransmitter gaba, which plays a crucial role in the regulation of neuronal excitability .

Pharmacokinetics

Benzodiazepines are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Benzodiazepines generally result in decreased neuronal excitability and reduced anxiety, among other effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of benzodiazepines .

Análisis Bioquímico

Biochemical Properties

7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors in the brain. By binding to these receptors, 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine enhances the effect of GABA, leading to increased neuronal inhibition and a calming effect .

Cellular Effects

The effects of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine on various cell types and cellular processes are profound. In neuronal cells, it modulates cell signaling pathways by enhancing GABAergic transmission. This modulation can lead to changes in gene expression and cellular metabolism, resulting in reduced neuronal excitability and anxiolytic effects .

Molecular Mechanism

At the molecular level, 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exerts its effects by binding to the benzodiazepine site on the GABA-A receptor. This binding increases the affinity of the receptor for GABA, leading to enhanced chloride ion influx and hyperpolarization of the neuron. This hyperpolarization makes it more difficult for the neuron to fire, resulting in a sedative effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term exposure to 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in vitro has shown sustained inhibitory effects on neuronal activity .

Dosage Effects in Animal Models

The effects of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine vary with different dosages in animal models. At low doses, it produces anxiolytic effects without significant sedation. At higher doses, it can cause pronounced sedation and motor impairment. Toxic effects, such as respiratory depression, have been observed at very high doses .

Metabolic Pathways

7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is metabolized primarily in the liver. It undergoes oxidative metabolism by cytochrome P450 enzymes, followed by conjugation reactions to form more water-soluble metabolites that are excreted in the urine. The metabolic pathways involve enzymes such as CYP3A4 and CYP2C19 .

Transport and Distribution

Within cells and tissues, 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is transported and distributed via passive diffusion. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the central nervous system. Binding proteins, such as albumin, can also influence its distribution .

Subcellular Localization

The subcellular localization of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is primarily within the neuronal cell membrane, where it interacts with GABA-A receptors. This localization is crucial for its function, as it needs to be in close proximity to these receptors to exert its effects. Post-translational modifications, such as phosphorylation, can influence its activity and localization .

Propiedades

IUPAC Name |

7-fluoro-1-methyl-2,3,4,5-tetrahydro-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c1-13-6-2-5-12-9-7-8(11)3-4-10(9)13/h3-4,7,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCVKJZKISLVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201183916 | |

| Record name | 1H-1,5-Benzodiazepine, 7-fluoro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334148-13-8 | |

| Record name | 1H-1,5-Benzodiazepine, 7-fluoro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,5-Benzodiazepine, 7-fluoro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

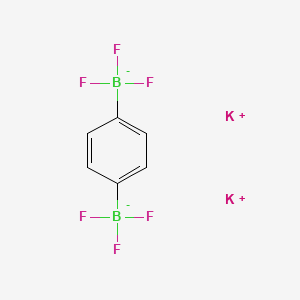

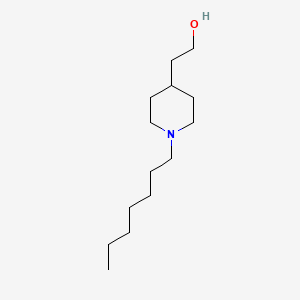

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B1463995.png)

![2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide](/img/structure/B1464001.png)

![2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1464004.png)

![2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464007.png)

![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1464009.png)